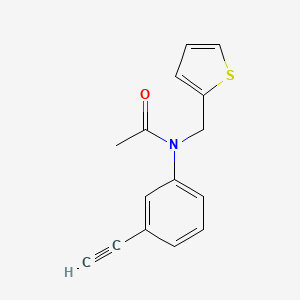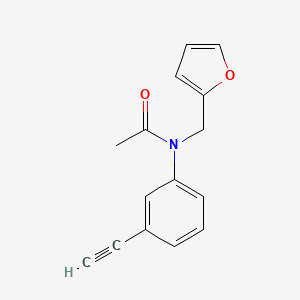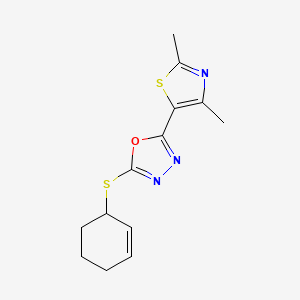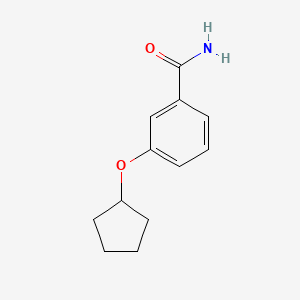![molecular formula C13H19N3 B7622479 2-(pyridin-2-yl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B7622479.png)
2-(pyridin-2-yl)octahydro-1H-pyrido[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(pyridin-2-yl)octahydro-1H-pyrido[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of heterocycles that are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyridine ring fused with an octahydro-pyrido[1,2-a]pyrazine moiety, making it a unique and interesting molecule for various scientific studies.
Vorbereitungsmethoden
The synthesis of 2-(pyridin-2-yl)octahydro-1H-pyrido[1,2-a]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the acylation of lithium amide bases of 2-aminopyridines with alkynoate esters, followed by cyclization under thermal conditions . Another method could involve a transition-metal-free strategy, where the pyrrole ring is cross-coupled with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Analyse Chemischer Reaktionen
2-(pyridin-2-yl)octahydro-1H-pyrido[1,2-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxide derivatives, while reduction could lead to partially or fully hydrogenated products.
Wissenschaftliche Forschungsanwendungen
2-(pyridin-2-yl)octahydro-1H-pyrido[1,2-a]pyrazine has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for designing biologically active molecules with potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities . In biology, it can be used to study enzyme inhibition and receptor binding due to its unique structure. In the pharmaceutical industry, derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Wirkmechanismus
The mechanism of action of 2-(pyridin-2-yl)octahydro-1H-pyrido[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For instance, it might inhibit kinase activity, leading to the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
2-(pyridin-2-yl)octahydro-1H-pyrido[1,2-a]pyrazine can be compared with other similar nitrogen-containing heterocycles, such as pyrrolopyrazine and pyrido[1,2-a]pyrimidine derivatives. These compounds share similar structural features but differ in their biological activities and applications. For example, pyrrolopyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, while pyrido[1,2-a]pyrimidine derivatives are known for their kinase inhibitory properties . The uniqueness of this compound lies in its specific structure, which allows for diverse modifications and applications in various fields.
Eigenschaften
IUPAC Name |
2-pyridin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-3-7-14-13(6-1)16-10-9-15-8-4-2-5-12(15)11-16/h1,3,6-7,12H,2,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHUKUKTYQUIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCN(CC2C1)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-bicyclo[2.2.1]heptanyl-[3-(1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7622398.png)



![Azocan-1-yl-[2-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B7622436.png)
![Cyclopropyl(5,7-dihydrobenzo[d][2]benzazepin-6-yl)methanone](/img/structure/B7622437.png)
![[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7622438.png)

![4-[(2-methoxyphenyl)methyl]-N-methylpiperazine-1-carboxamide](/img/structure/B7622449.png)
![2-(3-chlorophenyl)-N-pyrazolo[1,5-a]pyrimidin-7-ylacetamide](/img/structure/B7622450.png)

![N-[3-fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7622466.png)
![2-(3-methylphenyl)-N-pyrazolo[1,5-a]pyrimidin-7-ylacetamide](/img/structure/B7622473.png)
![3-methyl-5-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]-1,2-oxazole](/img/structure/B7622490.png)
